molecular formula C23H19N3O3 B11015296 N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B11015296
M. Wt: 385.4 g/mol
InChI Key: MLNXIOKHDUIOQY-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Substitution Reactions: Introduction of the pyridin-4-yl group can be done via nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative reacts with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a therapeutic agent.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Pyridine Derivatives: Such as nicotinamide, which is a form of vitamin B3.

Uniqueness

N-(3,5-dimethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern and the presence of both quinoline and pyridine moieties, which might confer distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O3/c1-28-17-11-16(12-18(13-17)29-2)25-23(27)20-14-22(15-7-9-24-10-8-15)26-21-6-4-3-5-19(20)21/h3-14H,1-2H3,(H,25,27)

InChI Key

MLNXIOKHDUIOQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)OC

Origin of Product

United States

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